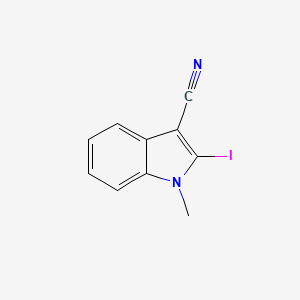

2-Iodo-1-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYAQGZILWGHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454777 | |

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490039-77-5 | |

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 2 Iodo 1 Methyl 1h Indole 3 Carbonitrile

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond at the 2-position of 2-Iodo-1-methyl-1H-indole-3-carbonitrile is the primary site for palladium-catalyzed cross-coupling reactions. The iodine atom functions as an excellent leaving group, facilitating the formation of new carbon-carbon bonds with a variety of coupling partners. This allows for the introduction of aryl, vinyl, and alkynyl moieties at this position, significantly expanding the molecular diversity accessible from this starting material.

Investigations into Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, specifically for creating biaryl, vinyl-aryl, or conjugated alkene structures. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide. libretexts.org For this compound, this reaction provides a direct route to 2-aryl- and 2-vinyl-substituted indole-3-carbonitriles.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the iodoindole to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Studies on analogous iodoindole systems have demonstrated the efficacy of this reaction. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Ar-B(OH)₂) | Product | Typical Conditions | Analogous Yield* |

| Phenylboronic acid | 1-Methyl-2-phenyl-1H-indole-3-carbonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) | Good to Excellent |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbonitrile | Pd catalyst, Base, Solvent | Good to Excellent |

| Vinylboronic acid | 1-Methyl-2-vinyl-1H-indole-3-carbonitrile | Pd catalyst, Base, Solvent | Good |

*Yields are estimated based on reported Suzuki-Miyaura reactions of other iodoindole carbonitriles. nih.gov

Investigations into Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This transformation allows for the direct introduction of an alkynyl group at the C-2 position of the indole (B1671886) ring, yielding 2-alkynyl-1-methyl-1H-indole-3-carbonitrile derivatives. These products are valuable intermediates for further synthesis.

The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The application of Sonogashira coupling to various iodo-heterocycles, including iodoindoles, is well-established, demonstrating its reliability. nih.govnih.gov

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne Coupling Partner | Product | Typical Conditions | Analogous Yield* |

| Phenylacetylene | 1-Methyl-2-(phenylethynyl)-1H-indole-3-carbonitrile | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, DIPA), Solvent (e.g., THF, DMF) | 69-90% |

| Trimethylsilylacetylene | 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile | PdCl₂(PPh₃)₂, CuI, Base, Solvent | Good |

| 1-Hexyne | 1-Methyl-2-(hex-1-yn-1-yl)-1H-indole-3-carbonitrile | PdCl₂(PPh₃)₂, CuI, Base, Solvent | Moderate to Good |

*Yields are based on reported Sonogashira reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile. nih.gov

Investigations into Heck Reactions

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides. organic-chemistry.org When applied to this compound, the Heck reaction enables the synthesis of 2-vinylindole derivatives by coupling with various alkenes, such as styrenes or acrylates.

The reaction typically requires a palladium catalyst, a base (often a tertiary amine or an inorganic base like potassium acetate), and is conducted at elevated temperatures. nih.gov The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans isomer. organic-chemistry.org

Table 3: Representative Heck Reactions

| Alkene Coupling Partner | Product | Typical Conditions | Analogous Yield* |

| Styrene | 1-Methyl-2-((E)-2-phenylvinyl)-1H-indole-3-carbonitrile | Pd(OAc)₂, Base (e.g., KOAc), Additive (e.g., n-Bu₄NCl), Solvent (e.g., DMF) | 81-92% |

| n-Butyl acrylate | (E)-n-Butyl 3-(1-methyl-3-cyano-1H-indol-2-yl)acrylate | Pd(OAc)₂, Base, Additive, Solvent | 81-92% |

| Ethylene | 1-Methyl-2-vinyl-1H-indole-3-carbonitrile | Pd catalyst, Base, Solvent | Good |

*Yields are based on reported Heck reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.gov

Investigations into Stille Reactions

The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic electrophile, such as an aryl iodide. wikipedia.orglibretexts.org This reaction is highly versatile due to the stability of organostannane reagents to air and moisture and their tolerance of a wide range of functional groups. researchgate.net However, a significant drawback is the toxicity of tin compounds. wikipedia.org

In the context of this compound, the Stille reaction can be used to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties, at the C-2 position. The reaction mechanism follows the standard cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 4: Representative Stille Reactions

| Organostannane Reagent | Product | Typical Conditions | Analogous Yield* |

| Vinyltributyltin | 1-Methyl-2-vinyl-1H-indole-3-carbonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene, DMF) | Good |

| Phenyltributyltin | 1-Methyl-2-phenyl-1H-indole-3-carbonitrile | Pd catalyst, Solvent | Good |

| 2-Thienyltributyltin | 1-Methyl-2-(thiophen-2-yl)-1H-indole-3-carbonitrile | Pd catalyst, Solvent | Good |

*Yields are estimated based on the successful application of Stille reactions on other iodoindole carbonitriles. nih.gov

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (S_NAr) at the C-2 position of this compound is generally challenging. Aryl halides are typically unreactive toward nucleophiles unless the ring is activated by potent electron-withdrawing groups. While the nitrile at C-3 is a strong electron-withdrawing group, its influence at the C-2 position may not be sufficient to facilitate classical S_NAr with common nucleophiles under mild conditions.

However, the introduction of nucleophiles such as amines, alcohols, or thiols at the C-2 position can be effectively achieved through modern transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination (for N-nucleophiles) or related couplings for O- and S-nucleophiles provide a practical pathway to achieve formal nucleophilic substitution. These reactions proceed via a different mechanism than S_NAr, involving a palladium catalyst to couple the iodoindole with the desired nucleophile.

Chemical Transformations of the Nitrile Group

The nitrile group at the C-3 position is a versatile functional handle that can be converted into several other important functional groups, including carboxylic acids, primary amines, and ketones. fiveable.meresearchgate.net These transformations significantly increase the synthetic utility of the this compound scaffold.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of either aqueous acid or base, typically with heating. libretexts.orgopenstax.org This reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org This would convert the starting material into 2-Iodo-1-methyl-1H-indole-3-carboxylic acid.

Reduction: Treatment with strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), reduces the nitrile to a primary amine. openstax.orglibretexts.org This reaction provides access to (2-Iodo-1-methyl-1H-indol-3-yl)methanamine, a useful building block for further derivatization.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. libretexts.org The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone, providing a route to 3-acylindoles such as (2-Iodo-1-methyl-1H-indol-3-yl)(phenyl)methanone. libretexts.org

Table 5: Summary of Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Structure | Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, Δ | 2-Iodo-1-methyl-1H-indole-3-carboxylic acid | 2-Iodo-1-methyl-1H-indole-3-carboxylic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | (2-Iodo-1-methyl-1H-indol-3-yl)methanamine | (2-Iodo-1-methyl-1H-indol-3-yl)methanamine |

| Grignard Addition | 1. R-MgX, 2. H₃O⁺ | (2-Iodo-1-methyl-1H-indol-3-yl)(R)methanone | 3-Acyl-2-iodo-1-methyl-1H-indole |

Oxidative and Reductive Manipulations of the Indole Core

The indole nucleus, being electron-rich, is susceptible to a variety of oxidative and reductive transformations. While specific studies on the oxidative and reductive manipulation of this compound are not extensively documented, the reactivity of the indole core in related systems provides a strong indication of its expected chemical behavior.

Oxidative Manipulations: The oxidation of indoles can lead to a range of products, including oxindoles, isatins, and ring-opened products, depending on the oxidant and reaction conditions. Due to its electron-rich nature, the indole ring is readily oxidized. wikipedia.org Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org For this compound, oxidation would likely target the C2-C3 double bond. The presence of the electron-withdrawing nitrile group at C3 might influence the regioselectivity of the oxidation.

Common methods for indole oxidation that could potentially be applied include the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA), Oxone, or transition metal catalysts. researchgate.net For instance, the oxidation of indole derivatives with Oxone in the presence of halide catalysts has been shown to be an efficient method for the synthesis of oxindoles. springernature.com Enzymatic oxidation, for example using cytochrome P450 enzymes, is another pathway that can lead to various hydroxylated and dimeric indole products. nih.gov Atmospheric oxidation initiated by hydroxyl radicals can also lead to the formation of products such as isatin (B1672199) and isatoic anhydride. copernicus.org

Reductive Manipulations: The reduction of the indole ring typically targets the pyrrole (B145914) moiety, leading to the formation of indolines. A common method for this transformation is catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. Chemical reducing agents can also be employed. For instance, the reduction of indoles to indolines can be achieved using borane (B79455) reagents in the presence of trifluoroacetic acid. google.com This method is often rapid and proceeds in high yields at low temperatures. google.com Another approach involves the use of a metal-acid system, such as zinc in hydrochloric acid.

For this compound, the selective reduction of the pyrrole ring to the corresponding indoline (B122111) would be the expected outcome. It is important to consider that under certain reductive conditions, the carbon-iodine bond at the C2 position might also be susceptible to reduction, potentially leading to the formation of 1-methyl-1H-indole-3-carbonitrile. The choice of reducing agent and reaction conditions would be crucial to achieve the desired selectivity.

Functionalization at Other Positions of the Indole Ring System

While the C2 and C3 positions of the indole ring are the most common sites for functionalization due to the inherent reactivity of the pyrrole ring, derivatization at the C4, C5, C6, and C7 positions of the benzene (B151609) core offers a pathway to a wider range of structurally diverse compounds. The direct functionalization of these positions is often more challenging due to the lower intrinsic reactivity of the benzenoid C-H bonds compared to those in the pyrrole ring. chim.it

Directed C-H Functionalization: A powerful strategy to achieve site-selective functionalization of the indole benzene ring is through directed C-H activation. This approach typically involves the installation of a directing group on the indole nitrogen (N1) or at the C3 position. acs.orgnih.gov This directing group coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond on the benzene ring and facilitating its activation and subsequent functionalization.

For this compound, the existing 1-methyl group is not a strong directing group for C-H activation. The 3-carbonitrile group could potentially act as a directing group, although this is less common. Therefore, direct functionalization at the C4-C7 positions would likely require the introduction of a more effective directing group at the N1 position, replacing the methyl group, or rely on the inherent electronic properties of the substituted indole ring.

General Strategies for C4-C7 Functionalization:

Directed ortho-Metalation (DoM): This technique involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. numberanalytics.comchem-station.comorganic-chemistry.org The resulting organometallic species can then be trapped with various electrophiles. For indoles, a suitable DMG at the N1 position can direct metalation to the C7 position.

Transition Metal-Catalyzed C-H Activation: A variety of transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been developed for the direct arylation, olefination, alkylation, and acylation of indole C-H bonds at the C4-C7 positions. acs.orgnih.gov The regioselectivity of these reactions is often controlled by the choice of directing group, catalyst, and ligands. acs.orgnih.govrsc.org

The electronic nature of the substituents on the indole ring can also influence the position of further substitution. The iodo group at C2 and the nitrile group at C3 are both electron-withdrawing, which would deactivate the benzene ring towards electrophilic aromatic substitution. However, they may influence the regioselectivity of metal-catalyzed C-H functionalization reactions.

Comparative Reactivity Analyses with Other Halogenated Indole Derivatives

The nature of the halogen substituent at the C2 position of the indole ring significantly influences the reactivity of the molecule, particularly in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates oxidative addition to the metal catalyst.

Cross-Coupling Reactions: this compound is expected to be highly reactive in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings. The carbon-iodine bond at the C2 position is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles.

| Halogen at C2 | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions |

| Iodo | Highest | Mild conditions, lower catalyst loading, shorter reaction times. |

| Bromo | Intermediate | More forcing conditions may be required compared to iodo derivatives. |

| Chloro | Lowest | Often requires specialized ligands and higher temperatures to achieve good yields. |

Comparative Reactivity in Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling reaction, this compound would be expected to react with boronic acids under milder conditions (e.g., lower temperature, weaker base) and with lower catalyst loadings compared to its 2-bromo and 2-chloro analogues. The higher reactivity of the iodo derivative can be advantageous for the synthesis of complex molecules, as it allows for the use of milder reaction conditions that are compatible with a wider range of functional groups.

Comparative Reactivity in Sonogashira Coupling: Similarly, in the Sonogashira coupling of terminal alkynes, the 2-iodo derivative would exhibit the highest reactivity. This allows for efficient C-C bond formation at the C2 position under standard Sonogashira conditions, often at room temperature. The corresponding 2-bromo derivative would likely require higher temperatures, while the 2-chloro derivative would be even less reactive and might necessitate the use of more active catalyst systems.

The enhanced reactivity of this compound makes it a valuable and versatile building block in organic synthesis, providing a reliable handle for the introduction of a wide array of substituents at the C2 position of the indole core through various cross-coupling methodologies.

Advanced Methodological Frameworks in Indole Chemistry Relevant to 2 Iodo 1 Methyl 1h Indole 3 Carbonitrile

Catalytic Systems in Indole (B1671886) Synthesis and Modification

The synthesis and functionalization of the indole core, particularly for creating derivatives like 2-Iodo-1-methyl-1H-indole-3-carbonitrile, heavily rely on advanced catalytic systems. Transition-metal catalysis is a cornerstone for introducing substituents at specific positions on the indole ring with high efficiency and selectivity. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly relevant for a 2-iodoindole derivative. The iodine atom at the C2 position serves as an excellent leaving group for reactions such as Suzuki, Heck, Sonogashira, and Stille couplings. mdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of aryl, vinyl, and alkynyl groups at the C2 position. For instance, a reaction analogous to the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various phenylacetylenes could be applied, using a palladium(II) and copper(I) iodide catalyst system to yield 2-alkynyl-1-methyl-1H-indole-3-carbonitriles. mdpi.com

Copper-catalyzed reactions also provide a versatile platform for indole functionalization. For example, copper catalysts can be used for N-arylation, amination, and the synthesis of indole-3-carboxylic esters through heterocyclization/alkoxycarbonylation processes. beilstein-journals.org Furthermore, molecular iodine itself can act as a catalyst for reactions such as the selective C3-benzylation of indoles with benzylic alcohols under metal-free conditions, showcasing an alternative to transition-metal systems. nih.gov

The direct C-H functionalization of indoles is another significant area where catalytic systems are indispensable. rsc.orgnih.gov While the inherent reactivity of indoles often directs functionalization to the C3 position, the use of directing groups can steer reactions to other positions, including those on the benzenoid ring. rsc.org For the synthesis of the target molecule, an initial step would likely involve the creation of the 1-methyl-1H-indole-3-carbonitrile scaffold, followed by a regioselective iodination at the C2 position, potentially mediated by a catalyst that activates an iodine source like N-iodosuccinimide (NIS). organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Indole Scaffolds Data extrapolated from analogous reactions on similar iodo-indole substrates. mdpi.com

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Potential Yield Range |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-indole | 69-90% |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Alkenyl-indole | Moderate to Good |

| Stille | Organotin Reagents | PdCl₂(MeCN)₂ | 2-Aryl/Alkenyl-indole | Moderate to Good |

Principles of Green Chemistry in Synthetic Protocol Development

The principles of green chemistry are increasingly integrated into the development of synthetic routes for complex molecules like this compound. researchgate.net These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. nih.gov

A key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. nih.gov The development of catalyst-free, three-component reactions in water for the synthesis of indole derivatives exemplifies this approach. rsc.org For instance, the Fischer indole synthesis, a classic method for creating the indole core, has been adapted to use water as a medium with novel SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org Such methodologies reduce reliance on volatile organic compounds (VOCs).

Atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Tandem and cascade reactions are particularly effective in this regard, as they combine multiple synthetic steps into a single operation, reducing waste, purification steps, and energy consumption. researchgate.net The synthesis of the indole scaffold could be envisioned through a greener cascade methodology that forms the ring and installs the nitrile group in one pot. researchgate.net

Furthermore, the choice of catalysts and reagents is critical. Utilizing catalytic amounts of reagents over stoichiometric ones is a fundamental green principle. nih.gov The use of molecular iodine as a catalyst, for example, is a more environmentally friendly alternative to many heavy metal catalysts. researchgate.net Similarly, employing molecular oxygen from the air as the terminal oxidant in catalytic oxidation reactions, such as those catalyzed by copper, represents a sustainable and practical strategy. acs.org

Applications of Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov This methodology is highly relevant to the functionalization of indoles and the potential synthesis of this compound. Photoredox catalysis can generate radical intermediates from stable precursors, which can then engage in bond-forming reactions. researchgate.net

For the target molecule, photoredox catalysis could be employed for the direct C-H iodination of the 1-methyl-1H-indole-3-carbonitrile precursor. This would involve the single-electron transfer (SET) from an excited photocatalyst to an iodine source, generating an iodine radical that could then react with the indole ring. Another approach involves the generation of an indolyl radical cation via SET oxidation of the indole, which can then be trapped by a nucleophilic iodine source. nih.gov

The merger of photoredox catalysis with transition-metal catalysis, known as dual catalysis, has expanded the scope of possible reactions. researchgate.net For example, a dual palladium and iridium photoredox system has been used for the C-H acylation of indoles. nih.gov A similar dual catalytic approach could potentially be developed for the C-H iodination or for subsequent cross-coupling reactions of the 2-iodoindole product. This strategy often allows reactions to proceed under milder conditions than traditional thermal methods. researchgate.net

Radical chemistry also provides pathways for C-H functionalization. For instance, the direct cyanomethylation of indoles has been achieved via photoredox catalysis, where a radical generated from bromoacetonitrile (B46782) couples with the indole. nih.gov While the target molecule already contains a nitrile group, this illustrates the capability of photoredox-generated radicals to functionalize the indole core.

Table 2: Key Features of Photoredox Catalysis in Indole Functionalization

| Feature | Description | Relevance to this compound |

| Mild Conditions | Reactions are often run at room temperature using visible light (e.g., from LEDs). beilstein-journals.org | Reduces energy consumption and allows for the presence of sensitive functional groups. |

| Radical Intermediates | Generates highly reactive radical species via Single Electron Transfer (SET). nih.gov | Enables novel C-H functionalization pathways for iodination or other modifications. |

| Dual Catalysis | Can be combined with transition metal catalysis (e.g., Pd, Ni, Cu) to access unique reactivity. nih.gov | Could allow for milder cross-coupling conditions for the 2-iodo position. |

| High Selectivity | Can achieve high regioselectivity that is often complementary to traditional methods. beilstein-journals.org | Potentially allows for selective iodination at the C2 position over other sites. |

Electrocatalytic Approaches in Indole Functionalization

Electrochemistry offers a sustainable and powerful alternative to traditional chemical oxidants and reductants for the synthesis and functionalization of indoles. rsc.org By using electricity as a "traceless" reagent, electrochemical methods can minimize waste and avoid the use of stoichiometric, often toxic, reagents.

Electrocatalytic C-H functionalization is a rapidly developing field. researchgate.net For indole derivatives, this can involve the anodic oxidation of the indole to a radical cation, which then reacts with a suitable nucleophile. An electrocatalytic intramolecular dehydrogenative annulation of N-arylenamines has been used to synthesize the indole core itself. researchgate.net Following the formation of the 1-methyl-1H-indole-3-carbonitrile skeleton, an electrochemical C-H iodination could be envisioned. This would likely involve the use of a redox mediator, such as iodide ions (I⁻), which are anodically oxidized to an electrophilic iodine species (e.g., I⁺ or I₃⁻) that then iodinates the indole ring at the C2 position.

Furthermore, electrochemistry can be coupled with transition-metal catalysis. For example, a cobalt-electrocatalyzed C-H activation has been developed for the enantioselective synthesis of complex indole scaffolds. chemistryviews.org Similarly, ruthenium-catalyzed electrochemical dehydrogenative alkyne annulation provides a modular synthesis of functionalized indoles. researchgate.net Such methods could be adapted to construct the initial indole ring system under green conditions. The generation of N-centered radicals via electrochemistry has also been harnessed in an electrocatalytic triamination of alkynes to controllably synthesize functionalized indolines and indoles. rsc.org

Development of Tandem and Cascade Reaction Sequences

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted process. rsc.org This approach is ideal for rapidly building molecular complexity from simple starting materials, which is highly applicable to the synthesis of substituted indoles like this compound. rsc.org

The synthesis of the 2,3-disubstituted indole core of the target molecule could be achieved via a tandem reaction. For example, a strategy involving a tandem reduction/condensation/fragmentation/cyclization sequence has been developed to access a wide array of 2,3-disubstituted indoles. rsc.org Such a process could potentially be designed to incorporate the methyl group at the N1 position and the carbonitrile at C3 in a single operational sequence.

Another approach involves tandem reactions that functionalize a pre-formed indole. A tandem Mannich/Diels-Alder reaction sequence has been used to rapidly assemble complex indolyl-containing core structures. rsc.org While not directly forming the target molecule, this demonstrates the power of tandem processes to build complexity onto the indole scaffold. More directly relevant would be a one-pot reaction involving the formation of the indole ring followed by an in-situ iodination. For example, a cascade C-N bond formation/aromatization mediated by N-iodosuccinimide (NIS) has been used for the rapid synthesis of indoles. organic-chemistry.org A similar concept could be extended to a three-component reaction that assembles the indole and then undergoes a regioselective iodination.

Dearomatization-Rearomatization Strategies for Indole Ring Formation

Dearomatization-rearomatization strategies represent a sophisticated approach to indole functionalization that temporarily disrupts the aromaticity of the indole ring to achieve transformations that are otherwise difficult. organic-chemistry.org This strategy can overcome challenges related to the competing reactivity of different positions on the indole nucleus. organic-chemistry.org

In the context of N-alkylation, for example, traditional methods can suffer from competing C3-alkylation due to the high nucleophilicity of the C3 position. A dearomatization-rearomatization strategy can temporarily dearomatize the indole, enhancing the nitrogen's nucleophilicity for N-alkylation, followed by a rearomatization step to restore the indole core. organic-chemistry.org While the target molecule is already N-methylated, this principle is crucial in indole chemistry.

This strategy is also powerful for constructing the indole ring and its derivatives. Indole dearomatization is a key strategy for accessing functionalized indolines, which are prevalent in natural products. sioc-journal.cn Palladium-catalyzed tandem dearomatization of indoles via migratory insertion is one such advanced method. sioc-journal.cn A synthetic route could involve the dearomatization of an indole precursor to an indoline (B122111), which allows for selective functionalization, followed by an oxidative rearomatization step to furnish the final substituted indole product. rsc.org For instance, an intermolecular dearomatization could be used to add complexity and stereocenters, significantly altering the topology of a starting indole before a final rearomatization step. nih.gov This approach could be employed to synthesize a complex precursor that, upon rearomatization, yields the desired this compound structure.

Computational and Theoretical Investigations of 2 Iodo 1 Methyl 1h Indole 3 Carbonitrile and Its Analogs

Molecular Docking and Ligand-Protein Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is instrumental in drug design for predicting the interaction between a ligand and its target protein. For indole (B1671886) derivatives, docking studies have been widely employed to explore their potential as inhibitors for various enzymes and receptors.

Research on analogous indole structures has demonstrated their potential to bind to a range of biological targets. For instance, docking studies of various indole derivatives have been performed against targets like the Indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, a key target in cancer therapy. espublisher.com In these studies, computational screening helps identify candidates with the lowest binding energy scores, indicating a higher predicted affinity for the target. espublisher.com For example, certain designed indole derivatives showed free energy of binding (ΔGbind) values as low as -35.31 kcal/mol against IDO1. espublisher.com Similarly, studies on 3-ethyl-1H-indole derivatives as potential inhibitors of cyclooxygenase-2 (COX-2) predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com

The specific functional groups on 2-Iodo-1-methyl-1H-indole-3-carbonitrile—the N-methyl group, the C2-iodo substituent, and the C3-nitrile group—are expected to play distinct roles in protein binding. The indole ring itself can participate in π-π stacking and hydrophobic interactions, while the nitrile group can act as a hydrogen bond acceptor. The iodine atom at the C2 position can form halogen bonds, which are increasingly recognized as significant in ligand-protein interactions.

Table 1: Predicted Binding Affinities of Analogous Indole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Designed Indole Derivatives | IDO1 | -32.88 to -35.31 | espublisher.com |

| 3-Ethyl-1H-Indole Derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| 2-Methyl Indole Derivatives | Aromatase | -6.0 to -7.5 | ijcrt.org |

This table is interactive. Click on the headers to sort the data.

In Silico Prediction of Molecular Interactions

Beyond simple binding affinity scores, computational methods can predict the specific types of non-covalent interactions that stabilize a ligand-protein complex. These interactions are fundamental to molecular recognition and biological function. nih.govresearchgate.net For indole derivatives, key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

In the case of this compound, the molecular structure allows for several key interactions:

Hydrogen Bonding: The nitrogen atom of the C3-nitrile group is a potential hydrogen bond acceptor, allowing it to interact with donor residues like serine, arginine, or histidine in a protein's active site. isfcppharmaspire.com

Hydrophobic Interactions: The indole ring and the N-methyl group contribute to the molecule's hydrophobicity, enabling favorable interactions with nonpolar amino acid residues such as leucine, valine, and alanine. ajchem-a.com

π-π Stacking: The aromatic indole core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is a common feature in the binding of indole-based compounds. nih.gov

Halogen Bonding: The iodine atom at the C2 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur found in certain amino acid side chains (e.g., aspartate, glutamate, methionine).

Computational studies on similar heterocyclic compounds confirm the importance of these interactions. For example, docking analyses of indole derivatives against antimicrobial targets revealed interactions with key amino acid residues such as ARG A:1, CYS A:2, and VAL A:3, highlighting a combination of hydrogen bonding and hydrophobic contacts. thesciencein.org

Mechanistic Elucidation of Synthetic Pathways via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. acs.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most energetically favorable pathway. scienceopen.com

The synthesis of polysubstituted indoles like this compound can involve several steps, such as electrophilic iodination and functionalization via cross-coupling reactions. mdpi.com Computational studies have been used to elucidate the mechanisms of such reactions on the indole scaffold.

For instance, DFT calculations have been employed to study the rhodium(II)-catalyzed C-H functionalization of indoles. acs.org These studies show that the reaction can proceed through a nucleophilic attack of the indole's C3 atom on a metal-carbene intermediate, leading to a carbonium ylide. This is followed by a proton transfer to yield the final product. The calculated energy barrier for the initial nucleophilic attack was found to be as low as 6.0 kcal/mol, indicating a highly reactive process. acs.org

Similarly, the mechanism of palladium-catalyzed direct vicinal di-carbo-functionalization of indoles has been investigated using DFT. nih.gov These calculations revealed that the initial C-H activation occurs at the C3 position through a concerted metalation-deprotonation (CMD) mechanism. nih.gov Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to complex indole derivatives. nih.govacs.org

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule govern its reactivity. Quantum chemical calculations provide a detailed picture of the electronic structure, including the distribution of electrons and the energies of molecular orbitals. scienceopen.com For this compound, the substituents significantly modulate the electronic properties of the parent indole ring.

Inductive and Resonance Effects: The nitrile group (-CN) at the C3 position is strongly electron-withdrawing, both through induction and resonance. This effect decreases the electron density of the pyrrole (B145914) ring. The iodine atom at C2 also has an electron-withdrawing inductive effect but can act as a weak π-donor. The N-methyl group is weakly electron-donating.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. For indole itself, the HOMO is primarily located on the C3 position, making it susceptible to electrophiles. The presence of the electron-withdrawing nitrile group at C3 and the iodo group at C2 would lower the energy of both the HOMO and LUMO, making the molecule less susceptible to oxidation but potentially more reactive towards nucleophiles.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the nitrogen of the nitrile group, indicating its role as a hydrogen bond acceptor.

DFT studies on the polymerization of indole have shown that the 2-position is a likely site for enhancing polymerization, highlighting the intrinsic reactivity of this position. researchgate.net Such analyses are crucial for predicting how the molecule will behave in further chemical transformations. researchgate.net

Conformational Analysis of Indole Derivatives

For substituted indoles, a key conformational feature can be the rotation around single bonds connecting the ring to its substituents. In the case of N-substituted indoles, such as 1-(arylsulfonyl)indoles, DFT calculations have been used to investigate the rotational barrier around the S-N bond. mdpi.com These studies found that the energy barrier between different conformers is relatively low, in the range of 2.5–5.5 kcal/mol, suggesting that multiple conformations can exist in solution. mdpi.com

Research Applications and Utility in Contemporary Chemical Sciences

Role as a Versatile Synthetic Intermediate

The primary utility of 2-Iodo-1-methyl-1H-indole-3-carbonitrile in chemical synthesis stems from the strategic placement of the iodine atom on the electron-rich indole (B1671886) ring. The carbon-iodine bond at the C2 position serves as a highly effective synthetic handle for a variety of metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of diverse molecular fragments, transforming the simple indole core into more complex structures.

Researchers have successfully employed iodo-indole derivatives in several cornerstone reactions of modern organic synthesis, including:

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. researchgate.net

Suzuki-Miyaura Coupling: To create bonds with aryl or vinyl boronic acids.

Heck Coupling: For the vinylation of the indole core with alkenes. researchgate.net

Stille Coupling: Involving organotin compounds for the introduction of various hydrocarbyl groups.

The reactivity of the iodo substituent is significantly higher compared to its bromo or chloro counterparts, often enabling these coupling reactions to proceed under milder conditions with greater efficiency. nih.gov This enhanced reactivity makes this compound and related iodo-indoles valuable intermediates for chemists aiming to construct elaborate molecular architectures. researchgate.netacs.orgbldpharm.com

Scaffold for the Design and Synthesis of Novel Indole Derivatives

Building upon its role as a synthetic intermediate, this compound serves as a fundamental scaffold for the generation of novel and highly functionalized indole derivatives. acs.orgacs.org The indole nucleus is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov By leveraging the reactivity of the C2-iodo position, chemists can systematically modify the indole core to create libraries of new compounds for screening and development.

For instance, the Sonogashira cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives (a closely related structure) with a variety of aromatic alkynes has been shown to produce di-, tri-, and even tetra-substituted indole-2-carbonitriles in moderate to good yields. researchgate.netacs.org This highlights the power of using the iodo-indole scaffold to rapidly build molecular diversity, which is a crucial aspect of modern drug discovery and materials science research. acs.orgacs.org The 2-cyanoindole unit, in particular, is a precursor for various indole-fused polycycles and other substituted indole heterocycles. acs.org

Applications as Research Tools in Chemical Biology

In the field of chemical biology, small molecules are indispensable tools for probing complex biological systems. Derivatives of the indole-3-carbonitrile scaffold have been developed as potent and selective inhibitors of specific enzymes, allowing researchers to study the roles of these enzymes in cellular pathways.

A prominent example is the use of such compounds to investigate the function of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). rsc.orgacs.org Selective inhibitors derived from the indole scaffold serve as chemical probes to elucidate the kinase's involvement in cellular processes and disease states like Down syndrome and Alzheimer's disease. rsc.orgmdpi.com By selectively blocking the activity of DYRK1A in cellular assays, these molecular tools help to validate it as a potential therapeutic target and uncover the downstream consequences of its inhibition.

Exploration in Materials Science for Photophysical Properties

The indole ring system is an intrinsic fluorophore, and its derivatives are widely studied for their photophysical properties. mdpi.com These properties, including absorption and fluorescence emission, are highly sensitive to the nature and position of substituents on the indole core as well as the solvent environment. nih.govrsc.org

While specific photophysical data for this compound are not extensively detailed in the literature, related substituted indoles are known to exhibit interesting luminescent behaviors. For example, 5-cyanoindole (B20398) is fluorescent, and its properties are modulated by solvent polarity. rsc.org Donor-π-acceptor (D-π-A) architectures based on the indole scaffold have been designed to act as fluorescent probes, pH sensors, and logic gates. mdpi.com The presence of both an electron-withdrawing cyano group and a heavy iodine atom in this compound suggests that it and its derivatives could possess unique photophysical characteristics, making them potential candidates for exploration in materials science for applications such as organic light-emitting diodes (OLEDs) or specialized fluorescent sensors. beilstein-journals.org

Development of Bioactive Scaffolds for Pre-clinical Pharmacological Exploration

The indole-3-carbonitrile framework is a highly promising scaffold for the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, and extensive research has been dedicated to exploring its potential in preclinical pharmacological studies. acs.orgacs.org

The modification of the indole-3-carbonitrile core has led to the discovery of potent inhibitors for several key enzymes implicated in human diseases.

DYRK1A Inhibition: A significant body of research has focused on indole-3-carbonitriles as inhibitors of DYRK1A, a kinase linked to neurodegenerative disorders and certain cancers. rsc.orgmdpi.com Modification of the core structure, including the introduction of halogen substituents, has been a key strategy in developing highly potent and selective inhibitors. acs.orgbohrium.com For example, certain 10-iodo-substituted indolo[3,2-c]quinoline derivatives, which share a core indole structure, inhibit DYRK1A with nanomolar potency and exhibit high selectivity over related kinases. bohrium.com This line of research has identified novel inhibitors with double-digit nanomolar IC50 values. rsc.orgacs.org

α-glucosidase and α-amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can control postprandial hyperglycemia. researchgate.netnih.gov While direct studies on this compound are limited, various other indole derivatives have demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.gov For instance, a series of 3,3-di(indolyl)indolin-2-ones showed promising α-glucosidase inhibition, with some compounds proving more potent than the standard drug acarbose. nih.gov These findings suggest the indole scaffold is a viable starting point for designing new antidiabetic agents.

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its overactivity leads to hyperuricemia and gout. The development of non-purine-based inhibitors is a key therapeutic goal. Research has shown that indole-based structures can serve as effective xanthine oxidase inhibitors. For example, a series of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles were synthesized and identified as novel, non-purine inhibitors of this enzyme.

Table 1: Enzyme Inhibition Data for Selected Indole-Based Compounds

| Compound Class | Target Enzyme | Key Findings | Reported IC₅₀ Values | Source |

|---|---|---|---|---|

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids | DYRK1A | Highly potent and selective inhibition. | 6 nM and 22 nM for lead compounds. | bohrium.com |

| Substituted Indole-3-carbonitriles | DYRK1A | Identified novel double-digit nanomolar inhibitors. | Varies by substitution. | rsc.orgacs.org |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Showed higher inhibition than standard drug acarbose. | Inhibition % reported; varies by compound. | nih.gov |

| 1-Alkyl-indole-3-carbonitrile derivatives | Xanthine Oxidase (XO) | Novel non-purine XO inhibitors identified. | IC₅₀ values in the micromolar range. |

Research into the bioactive scaffolds derived from this compound extends to identifying their molecular targets and elucidating the biological pathways they modulate.

The most well-defined target for this class of compounds is the DYRK1A kinase . mdpi.com Increased activity of DYRK1A is associated with the pathology of Down syndrome and Alzheimer's disease. rsc.org It functions as a negative regulator of the cell cycle and can promote cancer cell survival by inhibiting apoptosis. mdpi.com Inhibitors based on the indole scaffold can thus modulate pathways related to neuronal development, cell proliferation, and apoptosis, making them valuable for studying and potentially treating these conditions. mdpi.combohrium.com

Furthermore, the exploration of related indole structures has pointed toward other potential targets. For example, some indole derivatives have been investigated as inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers driven by NTRK gene fusions. acs.org Other research has pointed to METTL3, an RNA methyltransferase, as a target for polyheterocyclic compounds, a broad class that can include complex indole derivatives. These findings open up new avenues for investigating the broader biological impact of scaffolds related to this compound.

Q & A

Q. What are the most effective synthetic routes for 2-Iodo-1-methyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves iodination and alkylation steps. A common approach is the Sonogashira cross-coupling reaction (e.g., using PdCl₂(PPh₃)₂ and CuI catalysts) or direct iodination of pre-functionalized indole precursors. For example:

- Step 1: Methylation of the indole nitrogen using NaH/DMF and methyl iodide at 0°C to room temperature .

- Step 2: Iodination at the 2-position using iodine and an oxidizing agent (e.g., KOH in DMF) under controlled conditions .

Optimization Tips: - Use anhydrous solvents (e.g., DMF, acetonitrile) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to minimize over-iodination.

- Purify via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on indole ring protons (e.g., downfield shifts for C-3 carbonitrile and C-2 iodine substituents) .

- HRMS: Confirm molecular weight (C₁₀H₈IN₂: theoretical m/z 299.97) .

- Crystallography:

Advanced Research Questions

Q. How does the iodine substituent at the 2-position influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as both an electron-withdrawing group and a directing group, facilitating electrophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). Computational studies (DFT) can map electron density distribution:

- Key Observations:

- Reduced electron density at C-3 due to the carbonitrile group, enhancing electrophilic attack at C-2 .

- Iodine’s polarizability stabilizes transition states in Pd-mediated couplings .

Experimental Validation:

- Compare reaction rates with non-iodinated analogs (e.g., 1-methyl-1H-indole-3-carbonitrile) to isolate iodine’s electronic effects .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

Methodological Answer:

- Data Analysis Framework:

- Dose-Response Curves: Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity vs. MIC for antimicrobial activity) .

- Structural-Activity Relationships (SAR): Evaluate substituent effects (e.g., iodine’s role in membrane permeability) .

- Case Study:

- Discrepancies in in vitro vs. in vivo results may arise from metabolic stability differences. Use LC-MS to track metabolite formation .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software improve accuracy?

Methodological Answer:

- Challenges:

- Solutions with SHELX:

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

Methodological Answer:

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at -20°C to prevent degradation .

- Personal Protective Equipment (PPE):

- Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2 irritation risk) .

- Spill Management:

- Neutralize with vermiculite or sand, collect in a sealed container, and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.